(3R,5R)-5-Methylpiperidin-3-OL hydrochloride
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Overview
Description
(3R,5R)-5-Methylpiperidin-3-OL hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are carried out in solvents such as ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of (3R,5R)-5-Methylpiperidin-3-OL hydrochloride may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-Methylpiperidin-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(3R,5R)-5-Methylpiperidin-3-OL hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5R)-5-Methylpiperidin-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-5-Methoxypiperidin-3-ol hydrochloride: This compound has a methoxy group instead of a hydroxyl group at the 3-position.
(3R,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: This compound has a hydroxymethyl group at the 5-position instead of a methyl group.
Uniqueness
(3R,5R)-5-Methylpiperidin-3-OL hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its specific configuration and functional groups make it suitable for particular applications in research and industry .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(3R,5R)-5-methylpiperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
PKFOEIVIFRQCLD-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CNC1)O.Cl |
Canonical SMILES |
CC1CC(CNC1)O.Cl |
Origin of Product |
United States |
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